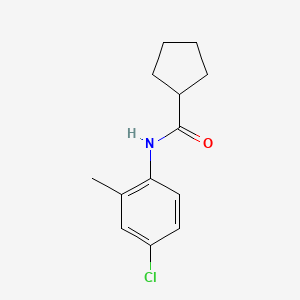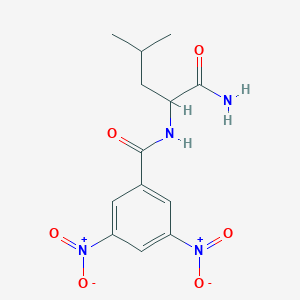
1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol, also known as CBP, is a chemical compound that has been studied for its potential use in various scientific research applications. CBP is a synthetic compound that belongs to the class of carbazole derivatives and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol is not fully understood, but it is thought to involve the interaction of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol with various proteins and enzymes in the body. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been shown to bind to the ATP-binding site of protein kinases, which could have implications for the development of new cancer therapies. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has also been shown to interact with the GABA-A receptor, which could have potential applications in the treatment of anxiety disorders.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has a range of biochemical and physiological effects. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been shown to have antioxidant properties and can scavenge free radicals in vitro. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced cell death.
実験室実験の利点と制限
One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol in lab experiments is its excellent solubility in a range of organic solvents. This makes it easy to dissolve 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol in a range of solutions and use it in various experiments. One of the limitations of using 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol in lab experiments is its relatively high cost compared to other carbazole derivatives.
将来の方向性
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol. One area of research could focus on the development of new materials for organic electronics using 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol as a building block. Another area of research could focus on the development of new cancer therapies based on the interaction of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol with protein kinases. Additionally, more research could be done to understand the mechanism of action of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol and its potential applications in the treatment of various diseases.
合成法
The synthesis of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol involves the reaction of 9H-carbazole with 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst. The reaction is carried out under reflux conditions in an inert atmosphere and yields 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol as a white solid after purification.
科学的研究の応用
1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been studied for its potential use in various scientific research applications. One of the most promising applications of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol is in the field of organic electronics. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been shown to have excellent charge transport properties and can be used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has also been studied for its potential use in the development of new materials for organic semiconductors, which could have applications in the development of flexible electronic devices.
特性
IUPAC Name |
1-carbazol-9-yl-3-(3-methylbutoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(2)11-12-23-14-16(22)13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,22H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQSEATZXKQYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbazol-9-yl-3-(3-methylbutoxy)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)

![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)

![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)

![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)
![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)